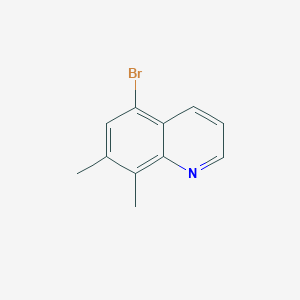

5-Bromo-7,8-dimethylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7,8-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-6-10(12)9-4-3-5-13-11(9)8(7)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICXKRYMZSCTRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=C1C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 7,8 Dimethylquinoline

Exploration of Regioselective Bromination Approaches

Regioselective bromination is a critical strategy for synthesizing 5-Bromo-7,8-dimethylquinoline, particularly from an advanced intermediate. The success of this approach hinges on directing the electrophilic bromine atom to the C5 position of the quinoline (B57606) ring, overcoming the potential for substitution at other activated sites. The electronic properties of the existing dimethyl substituents play a significant role in guiding this selectivity.

The direct bromination of 7,8-dimethylquinoline (B1340081) involves the electrophilic substitution of a hydrogen atom on the carbocyclic ring. The methyl groups at the C7 and C8 positions are electron-donating, which activates the benzene (B151609) portion of the quinoline ring towards electrophilic attack. The primary challenge is to achieve selective bromination at the C5 position. Various brominating agents and conditions have been explored for the regioselective halogenation of substituted quinolines. researchgate.netresearchgate.net

Common reagents used for such transformations include molecular bromine (Br₂), N-bromosuccinimide (NBS), and trihaloisocyanuric acids. researchgate.net The choice of solvent and reaction temperature can significantly influence the outcome and selectivity of the reaction. researchgate.netacgpubs.org For instance, studies on 8-substituted quinolines have shown that the directing effect of the C8 substituent is pivotal in determining the position of halogenation. rsc.orgrsc.org In the case of 7,8-dimethylquinoline, the steric hindrance and electronic activation pattern would favor substitution at the C5 position.

Table 1: Reagents for Regioselective Bromination of Quinolines

| Reagent | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Promotes bromination on the homocyclic (benzene) ring. | researchgate.net |

| Molecular Bromine (Br₂) | CH₃CN or CH₂Cl₂ | Can lead to mixtures of mono- and di-bromo derivatives depending on stoichiometry. | researchgate.netresearchgate.net |

| Trihaloisocyanuric Acids | Room temperature, air | Inexpensive and atom-economical source for C5-halogenation. | researchgate.netrsc.org |

| Copper(II) Bromide (CuBr₂) | Various | Used in copper-promoted C-H halogenation strategies. | researchgate.net |

An alternative to direct bromination is the incorporation of the bromine atom during the construction of the quinoline heterocycle. This can be achieved by using a brominated starting material in a classical quinoline synthesis, such as the Skraup or Doebner-von Miller reactions. iipseries.orgmdpi.com For example, starting with a 3-bromo-5,6-dimethylaniline and reacting it with glycerol (B35011) in the presence of an oxidizing agent (Skraup synthesis) would theoretically yield the desired this compound. iipseries.orgmdpi.com This approach fixes the position of the bromine atom from the outset, avoiding issues of regioselectivity in the final quinoline system. A similar strategy has been employed in the synthesis of 5,7-dibromoquinoline (B1595614) from 3,5-dibromoaniline (B181674). google.com

Cyclization and Annulation Approaches to the this compound Core

Building the quinoline ring system through cyclization and annulation reactions provides a robust and versatile pathway to this compound. These methods construct the core structure from simpler, acyclic precursors.

Classic quinoline syntheses are cornerstone methods that rely on the reaction between anilines and α,β-unsaturated carbonyl compounds or their precursors. iipseries.orgnih.gov To synthesize this compound, a key precursor would be 2,3-dimethyl-5-bromoaniline.

Doebner-von Miller Reaction : This method involves reacting the substituted aniline (B41778) (2,3-dimethyl-5-bromoaniline) with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, under acidic conditions. mdpi.com This reaction proceeds through a 1,4-addition followed by cyclization and oxidation to form the quinoline ring.

Skraup Synthesis : In this reaction, the aniline is heated with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.orgmdpi.com Glycerol dehydrates in situ to form acrolein, which then reacts with the aniline. iipseries.org

Friedländer Synthesis : This approach involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov While less direct for this specific target, modifications of this synthesis could be envisioned using appropriately functionalized precursors.

These methods offer the advantage of building the desired substitution pattern directly into the quinoline core, with the bromine and methyl groups positioned according to the structure of the chosen aniline precursor.

Late-stage functionalization is an efficient strategy where a key bond or functional group is introduced at one of the final steps of a synthesis. rti.org This is particularly useful for creating analogs for structure-activity relationship studies. In this context, a pre-formed 7,8-dimethylquinoline would be subjected to bromination. researchgate.net The success of this approach is contingent on achieving high regioselectivity for the C5 position. rsc.org Solvents and reagents can be tuned to favor specific isomers. For example, the site-selectivity of N-bromosuccinimide-mediated bromination has been shown to be highly dependent on the solvent used in other heterocyclic systems. nih.gov

Precursor-Based Syntheses of this compound and Analogs

The synthesis of the target compound and its analogs is fundamentally tied to the selection of appropriate precursors. The two main precursor-based strategies diverge based on when the bromine atom is introduced.

Pathway 1: Brominated Aniline Precursor : This approach utilizes a substituted aniline, such as 2,3-dimethyl-5-bromoaniline , as the foundational building block. This aniline is then subjected to classical quinoline ring-forming reactions (e.g., Skraup, Doebner-von Miller) with a suitable carbonyl compound (e.g., glycerol, crotonaldehyde). The positions of the substituents on the final quinoline are predetermined by the structure of the aniline precursor, ensuring the correct placement of the bromo and methyl groups.

Pathway 2: Dimethylquinoline Precursor : This strategy begins with the synthesis of 7,8-dimethylquinoline . This can be achieved through various methods, including the reaction of 2,3-dimethylaniline (B142581) with glycerol (Skraup synthesis) or other suitable carbonyl compounds. Once the 7,8-dimethylquinoline core is formed, it serves as the direct precursor for a late-stage, regioselective bromination reaction to introduce the bromine atom at the C5 position, yielding the final product.

Transformations from Related Bromo-Substituted Quinoline Intermediates

The synthesis of this compound can be envisaged from other quinoline precursors already bearing a bromine substituent. The reactivity of the quinoline ring is heavily influenced by the position of existing substituents, allowing for selective transformations. For instance, the bromination of 8-substituted quinolines has been investigated to yield various mono- and di-bromo derivatives. The conditions for these reactions can be tailored to favor specific isomers, although mixtures are common.

One common transformation involves the nucleophilic substitution of a bromo group, although this is generally challenging on an aromatic ring unless activated by strongly electron-withdrawing groups. A more pertinent strategy involves the manipulation of other functional groups on a bromo-quinoline core or the selective introduction of a bromine atom onto a dimethylquinoline precursor.

For example, the direct bromination of 8-methoxyquinoline (B1362559) with bromine furnishes 5-bromo-8-methoxyquinoline (B186703) as the sole product. In contrast, the bromination of 8-hydroxyquinoline (B1678124) or 8-aminoquinoline (B160924) can lead to a mixture of 5,7-dibromo, 7-bromo, and 5-bromo derivatives depending on the stoichiometry of the brominating agent used. These studies highlight the directing effects of substituents on the quinoline nucleus.

Another relevant transformation is the reaction of di-substituted quinolines. For example, 5,7-dibromoquinoline can react with sodium methoxide (B1231860) to yield a mixture of 5-bromo-7-methoxyquinoline (B1374806) and 7-bromo-5-methoxyquinoline, demonstrating the potential to selectively replace one bromo substituent with another functional group. This principle could be applied to a suitably substituted precursor to arrive at the target molecule.

Table 1: Examples of Transformations involving Bromo-Quinolines

| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Br₂ (2.1 equiv), CHCl₃, rt, 1h | 5,7-Dibromo-8-hydroxyquinoline | 90% | |

| 8-Methoxyquinoline | Br₂ (variable equiv) | 5-Bromo-8-methoxyquinoline | 92% | |

| 8-Aminoquinoline | Br₂ (2.1 equiv), CH₂Cl₂, rt | 5,7-Dibromo-8-aminoquinoline | 99% |

This table is interactive. Users can sort columns by clicking on the headers.

Multi-Step Convergent and Divergent Synthetic Routes

Multi-step syntheses allow for the controlled and sequential construction of complex molecules like this compound. A convergent approach would involve synthesizing separate fragments of the molecule and then joining them, while a divergent route would create a common intermediate that can be elaborated into various final products.

A plausible convergent synthesis could start from a pre-brominated and methylated aniline derivative, which would then undergo a classic quinoline synthesis such as the Skraup, Doebner-von Miller, or Combes reaction to form the heterocyclic ring. For instance, a Skraup condensation reaction of 3,5-dibromoaniline with glycerol is a known method to produce 5,7-dibromoquinoline. A similar strategy could be envisioned starting from an appropriately substituted aniline like 3-bromo-5,6-dimethylaniline to build the quinoline core.

A divergent strategy might involve the synthesis of 7,8-dimethylquinoline, followed by a regioselective bromination at the C5 position. The success of this late-stage functionalization would depend heavily on the directing effects of the two methyl groups and the ability to control the reaction conditions to avoid the formation of other isomers.

Advanced Synthetic Protocols and Catalytic Considerations

Modern synthetic chemistry offers a range of advanced, catalyst-driven methods that provide milder and more efficient routes to complex heterocyclic compounds.

Transition Metal-Catalyzed Cyclizations and Functionalizations

Transition metals, particularly palladium, play a crucial role in modern organic synthesis. For quinoline synthesis, transition-metal catalysts can enable efficient cyclization and functionalization reactions. For example, methods have been developed for the synthesis of quinolone derivatives through the oxidative cyclization of 2'-aminochalcones, catalyzed by zinc and manganese complexes.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for functionalizing bromo-substituted quinolines. While typically used to form carbon-carbon bonds by replacing bromine with an aryl or alkyl group, the underlying principles of catalytic activation of the C-Br bond are central to many advanced synthetic strategies.

A photo-thermo-mechanochemical approach catalyzed by iron(II) phthalocyanine (B1677752) has been reported for the synthesis of quinolines from sulfoxonium ylides and 2-vinylanilines, offering a green and solvent-free alternative.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Quinoline Synthesis

| Reaction Type | Catalyst System | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | Zinc/Manganese complexes, TEMPO | 2'-Aminochalcones | High atom-economy, mild conditions | |

| Suzuki-Miyaura Coupling | Dichlorobis(triphenylphosphine)palladium(II) | Bromo-quinolines, Phenylboronic acids | Forms C-C bonds, versatile functionalization |

This table is interactive. Users can sort columns by clicking on the headers.

Photoredox and Electrochemical Approaches in Quinoline Synthesis

In recent years, photoredox and electrochemical methods have emerged as powerful strategies in organic synthesis, often proceeding under mild conditions without the need for harsh reagents. These techniques utilize visible light or an electric current to generate reactive radical intermediates, enabling unique transformations.

Visible light-induced aerobic oxidative dehydrogenation has been used to produce substituted quinoline derivatives from glycine (B1666218) esters and olefins. Metal-free photoredox catalysis has also been employed for quinoline synthesis through a cascade annulation reaction. These methods often offer high efficiency and broad substrate tolerance.

Electrochemical methods provide another avenue for quinoline synthesis and functionalization. For instance, an electrochemical reaction between quinoline N-oxides and morpholine (B109124) has been developed using a copper catalyst to generate aminoquinolines. Both photoredox and electrochemical approaches can bypass the need for high temperatures and traditional transition metal catalysts, aligning with the principles of green chemistry. While direct application to this compound is not yet reported, these methodologies represent the frontier of quinoline synthesis and could be adapted for its construction.

Chemical Reactivity and Derivatization Pathways of 5 Bromo 7,8 Dimethylquinoline

Nucleophilic Substitution Reactions at the C5-Bromo Position

The bromine atom at the C5 position of the quinoline (B57606) ring is susceptible to nucleophilic substitution, providing a direct method for the introduction of a variety of functional groups. This reactivity is influenced by the electron-withdrawing nature of the quinoline ring system, which can stabilize the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution (SNAr).

Introduction of Heteroatom Functionalities (e.g., nitrogen, oxygen, sulfur)

The C5-bromo substituent can be displaced by various heteroatom nucleophiles to yield a range of functionalized 7,8-dimethylquinoline (B1340081) derivatives. While specific studies on 5-Bromo-7,8-dimethylquinoline are not extensively documented, the reactivity can be inferred from studies on other bromoquinoline isomers.

Nitrogen Nucleophiles: The introduction of nitrogen-based functionalities is a common transformation. Reactions with ammonia, primary amines, and secondary amines can lead to the corresponding 5-amino-, 5-(alkylamino)-, and 5-(dialkylamino)-7,8-dimethylquinolines. Such reactions are typically carried out in the presence of a base and often require elevated temperatures. For instance, the reaction of other bromoquinolines with amines is a well-established method for the synthesis of aminoquinoline derivatives.

Oxygen Nucleophiles: The displacement of the bromide with oxygen nucleophiles, such as hydroxides, alkoxides, and phenoxides, can be used to synthesize 5-hydroxy-, 5-alkoxy-, and 5-aryloxy-7,8-dimethylquinolines. These reactions generally require harsh conditions, including high temperatures and the use of a copper catalyst (Ullmann condensation) or a strong base.

Sulfur Nucleophiles: Similarly, sulfur nucleophiles like thiols and thiophenols can react with this compound to form 5-(alkylthio)- and 5-(arylthio)-7,8-dimethylquinolines. These reactions are often facilitated by a base to generate the more nucleophilic thiolate anion.

| Nucleophile Type | Example Nucleophile | Expected Product |

| Nitrogen | Aniline (B41778) | 5-Anilino-7,8-dimethylquinoline |

| Oxygen | Sodium Methoxide (B1231860) | 5-Methoxy-7,8-dimethylquinoline |

| Sulfur | Sodium Thiophenoxide | 5-(Phenylthio)-7,8-dimethylquinoline |

Exploration of Carbon-Nucleophile Additions

The direct substitution of the C5-bromo group with carbon nucleophiles via an SNAr mechanism is generally more challenging due to the lower nucleophilicity of carbon anions compared to heteroatom nucleophiles. However, under specific conditions, reactions with activated carbon nucleophiles, such as cyanide ions or enolates, could potentially lead to the formation of new carbon-carbon bonds. For example, the Rosenmund-von Braun reaction, which involves the copper-catalyzed cyanation of aryl halides, could be a viable method for the synthesis of 5-cyano-7,8-dimethylquinoline.

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a major pathway for the derivatization of this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C5 position. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system like toluene/water or dioxane/water. researchgate.net

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Studies on similar bromoquinoline derivatives have demonstrated the high efficiency and functional group tolerance of this reaction. researchgate.net For example, the coupling of 5-bromo-8-methoxyquinoline (B186703) with various substituted phenylboronic acids has been reported to proceed in high yields. researchgate.net

| Boronic Acid/Ester | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Phenyl-7,8-dimethylquinoline |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 5-(4-Methoxyphenyl)-7,8-dimethylquinoline |

| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 5-(Thiophen-2-yl)-7,8-dimethylquinoline |

Other Transition-Metal Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Negishi, Buchwald-Hartwig)

Beyond the Suzuki-Miyaura coupling, several other transition-metal-catalyzed reactions can be employed to functionalize the C5 position of this compound.

Heck Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. This would allow for the introduction of vinyl groups at the C5 position.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between an aryl halide and a terminal alkyne, leading to the formation of a C(sp²)-C(sp) bond. This reaction would yield 5-alkynyl-7,8-dimethylquinoline derivatives. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond with an aryl halide. organic-chemistry.org This method is known for its high functional group tolerance.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide variety of primary and secondary amines, amides, and carbamates under relatively mild conditions, often providing higher yields and broader substrate scope than traditional nucleophilic substitution methods. ias.ac.inwikipedia.org

| Reaction Name | Coupling Partner | Catalyst System | Expected Product |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tol)₃ | 5-Styryl-7,8-dimethylquinoline |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂/CuI | 5-(Phenylethynyl)-7,8-dimethylquinoline |

| Negishi | Organozinc (e.g., Phenylzinc chloride) | Pd(PPh₃)₄ | 5-Phenyl-7,8-dimethylquinoline |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃/BINAP | 5-Morpholino-7,8-dimethylquinoline |

Reactivity and Functionalization of the Methyl Groups (C7 and C8)

The C7 and C8 methyl groups on the quinoline ring also offer sites for chemical modification, although they are generally less reactive than the C5-bromo position. Their reactivity is typical of benzylic methyl groups and can be exploited for further derivatization.

Oxidation: The methyl groups can be oxidized to various oxidation states. Mild oxidation, for instance with selenium dioxide, could potentially yield the corresponding formyl derivatives (7-formyl- and 8-formyl-5-bromoquinolines). Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would lead to the formation of the corresponding carboxylic acids (5-bromo-7,8-quinolinedicarboxylic acid).

Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide), can be used to introduce halogen atoms onto the methyl groups. This would result in the formation of 7-(bromomethyl)- and 8-(bromomethyl)-5-bromoquinolines, which are versatile intermediates for further nucleophilic substitution reactions.

Condensation Reactions: In the presence of a strong base, the methyl groups can be deprotonated to form carbanions. These can then react with various electrophiles, such as aldehydes and ketones, in condensation reactions to form more complex structures. For example, a reaction with benzaldehyde (B42025) would yield styryl derivatives.

| Reaction Type | Reagent | Expected Product(s) |

| Mild Oxidation | SeO₂ | This compound-7-carbaldehyde and/or 8-carbaldehyde |

| Strong Oxidation | KMnO₄ | 5-Bromoquinoline-7,8-dicarboxylic acid |

| Radical Halogenation | NBS, AIBN | 5-Bromo-7-(bromomethyl)-8-methylquinoline and/or 5-Bromo-8-(bromomethyl)-7-methylquinoline |

| Condensation | Benzaldehyde, Base | 5-Bromo-7-methyl-8-styrylquinoline and/or 5-Bromo-8-methyl-7-styrylquinoline |

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The aromatic core of this compound can undergo substitution reactions, with the regioselectivity being governed by the directing effects of the existing substituents and the inherent reactivity of the quinoline nucleus.

In electrophilic aromatic substitution (EAS), the quinoline ring system is generally attacked on the more electron-rich benzene (B151609) ring rather than the electron-deficient, protonated pyridine (B92270) ring. quimicaorganica.orgreddit.com For this compound, the only unsubstituted position on the carbocyclic ring is C6. The directing effects of the substituents converge to strongly favor electrophilic attack at this position:

C5-Bromo group : As a halogen, it is a deactivating but ortho-, para-director. It directs an incoming electrophile to its ortho position, C6. libretexts.org

C7-Methyl group : An activating, ortho-, para-director. It directs towards its ortho position, C6 (the C8 position is blocked).

C8-Methyl group : An activating, ortho-, para-director. It directs towards its ortho position, C7 (which is blocked).

Therefore, electrophilic substitution reactions are predicted to occur with high regioselectivity at the C6 position. Nucleophilic aromatic substitution (SNAr) is less likely on the carbocyclic ring unless activated by a strongly electron-withdrawing group, which is not present. The C5-bromo substituent is not sufficiently activated for facile displacement by nucleophiles under standard conditions.

Nitration and sulfonation are classic examples of electrophilic aromatic substitution.

Nitration : The introduction of a nitro group (–NO₂) is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.net This mixture generates the highly electrophilic nitronium ion (NO₂⁺). Based on the directing effects discussed previously, the nitration of this compound is expected to yield 5-Bromo-6-nitro-7,8-dimethylquinoline as the major product. The reaction conditions must be carefully controlled to prevent over-nitration or oxidative degradation.

Sulfonation : This reaction introduces a sulfonic acid group (–SO₃H) onto the aromatic ring, usually by treatment with fuming sulfuric acid (oleum, a solution of SO₃ in H₂SO₄). wikipedia.org The electrophile is sulfur trioxide (SO₃). Similar to nitration, the sulfonation of this compound would be directed to the C6 position, affording This compound-6-sulfonic acid . A key feature of aromatic sulfonation is its reversibility; the sulfonic acid group can be removed by heating in dilute aqueous acid. wikipedia.org

| Reaction Type | Reagents | Predicted Major Product | Reference |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 5-Bromo-6-nitro-7,8-dimethylquinoline | researchgate.net |

| Sulfonation | Fuming H₂SO₄ (Oleum) | This compound-6-sulfonic acid | wikipedia.orggoogle.com |

Role in Advanced Organic Synthesis and Material Science Applications

Precursor in the Construction of Complex Heterocyclic Systems

The inherent reactivity of the C-Br bond in 5-Bromo-7,8-dimethylquinoline, coupled with the directing effects of the quinoline (B57606) nitrogen and the steric influence of the methyl groups, makes it an ideal starting material for the synthesis of elaborate heterocyclic structures. This is particularly evident in its application in annulation reactions and as a scaffold for architecturally complex molecules.

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful strategy for the synthesis of polycyclic aromatic hydrocarbons and nitrogen-containing heterocycles. The bromine atom at the C5 position of this compound serves as a convenient handle for palladium-catalyzed cross-coupling reactions, which are often the initial step in annulation sequences.

For instance, Sonogashira coupling of a bromoquinoline with a terminal alkyne introduces an alkynyl substituent that can subsequently undergo intramolecular cyclization to form a new fused ring. While specific examples detailing the use of this compound in such reactions are not abundant in the literature, the reactivity of similar bromoquinolines is well-documented. The general strategy involves the initial palladium-catalyzed coupling followed by a cyclization step, often promoted by a second catalyst or a change in reaction conditions, to construct novel polycyclic systems.

| Reaction Type | Catalyst | Co-catalyst | Base | Solvent | Typical Substrates for Bromoquinolines |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Terminal Alkynes |

| Heck Reaction | Pd(OAc)₂ | - | Et₃N | DMF | Alkenes |

| Suzuki Coupling | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | Arylboronic acids |

This table presents typical conditions for palladium-catalyzed cross-coupling reactions that can be applied to this compound for the synthesis of precursors for annulation reactions.

The development of synthetic routes to bridged and spirocyclic molecules is of significant interest due to their unique three-dimensional structures, which are often found in natural products with potent biological activities. The rigid quinoline core of this compound provides a stable platform upon which these complex architectures can be constructed.

The functionalization of the C5 position through cross-coupling or other substitution reactions can introduce long-chain substituents with reactive termini. These can then be induced to form bridges or spirocyclic systems through intramolecular reactions. For example, the introduction of a substituent bearing a nucleophilic group can lead to an intramolecular cyclization onto another position of the quinoline ring or a side chain, thereby generating a bridged or spirocyclic framework. While direct literature examples for this compound are scarce, the principles of intramolecular cyclization on functionalized quinoline scaffolds are well-established.

Building Block for Functionalized Molecular Scaffolds

The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, has revolutionized drug discovery and materials science. This compound is an excellent example of such a building block, allowing for the systematic generation of diverse chemical libraries and the efficient preparation of advanced synthetic intermediates.

The reactivity of the C-Br bond in this compound towards a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allows for the introduction of a vast array of substituents at the C5 position. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This modularity enables the rapid synthesis of large libraries of compounds, each with a unique substituent, from a common precursor. Such libraries are invaluable in high-throughput screening campaigns for the discovery of new drug candidates and functional materials.

The Suzuki-Miyaura coupling, for instance, allows for the introduction of various aryl and heteroaryl groups. wikipedia.orgresearchgate.net The Heck reaction facilitates the formation of carbon-carbon bonds with alkenes, while the Sonogashira coupling introduces alkynyl moieties. organic-chemistry.orgorganic-chemistry.org Furthermore, the Buchwald-Hartwig amination provides a powerful tool for the formation of carbon-nitrogen bonds, introducing a wide range of amino substituents. ias.ac.inwikipedia.org

| Coupling Reaction | Catalyst System | Reactant | Bond Formed |

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | R-B(OH)₂ | C-C (Aryl) |

| Heck | Pd(OAc)₂ / Ligand / Base | Alkene | C-C (Alkenyl) |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI / Base | Terminal Alkyne | C-C (Alkynyl) |

| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand / Base | R₂NH | C-N |

This interactive table summarizes the key palladium-catalyzed cross-coupling reactions applicable to this compound for the generation of chemical libraries.

Beyond its direct use in the synthesis of final products, this compound serves as a crucial starting material for the preparation of more complex and highly functionalized intermediates. The bromine atom can be readily converted into other functional groups, such as boronic esters, organozinc reagents, or Grignard reagents, through halogen-metal exchange or borylation reactions. These new intermediates can then participate in a host of subsequent transformations, significantly expanding the synthetic utility of the original scaffold.

For example, conversion of the C-Br bond to a boronic ester group via a Miyaura borylation reaction would yield a versatile intermediate capable of participating in Suzuki-Miyaura cross-coupling reactions as the organoboron component. This two-step sequence effectively allows for the formation of carbon-carbon bonds that might not be accessible through direct coupling with the bromo-derivative.

Applications in Ligand Design and Coordination Chemistry

The quinoline nucleus is a well-known and effective coordinating agent for a variety of metal ions. The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can readily form coordinate bonds with transition metals. The substituents on the quinoline ring can significantly influence the electronic and steric properties of the resulting ligand, thereby tuning the properties of the metal complex.

This compound can be elaborated into more complex ligands through functionalization at the C5 position. The introduction of other donor atoms, such as nitrogen, oxygen, or sulfur, through cross-coupling reactions can lead to the formation of bidentate or tridentate ligands. These ligands can then be used to form stable complexes with a range of transition metals, including palladium, platinum, ruthenium, and iridium.

These coordination complexes have potential applications in catalysis, where the metal center acts as the active site for a chemical transformation, and in materials science, for the development of luminescent materials and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound can be exploited to fine-tune the photophysical and electrochemical properties of the resulting metal complexes.

Synthesis of Polydentate Ligands Incorporating the Quinoline Core

There is no specific information in the reviewed literature on the use of this compound as a precursor for synthesizing polydentate ligands. In principle, the bromine atom at the C-5 position could be utilized as a synthetic handle for cross-coupling reactions. This would allow for the attachment of other heterocyclic or aromatic groups that contain additional donor atoms (e.g., nitrogen, oxygen, or sulfur), thereby forming a polydentate ligand.

Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis

| Reaction Name | Reagent Type | Potential Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Formation of a C-C bond to link an additional coordinating moiety. |

| Stille Coupling | Organostannanes | Versatile C-C bond formation with another aromatic system. |

| Buchwald-Hartwig Amination | Amines | Formation of a C-N bond to introduce a coordinating amine group. |

This table is hypothetical and illustrates general synthetic strategies applicable to bromo-aromatic compounds, as no specific examples exist for this compound.

Investigation of Coordination Modes with Transition Metal Ions

No studies detailing the coordination of ligands derived from this compound with transition metal ions were found. The quinoline nitrogen atom is a classic Lewis base, capable of coordinating to a metal center, typically in a monodentate fashion. If this quinoline were incorporated into a larger polydentate ligand, various coordination modes (bidentate, tridentate, etc.) would become possible, depending on the nature and position of the other donor atoms introduced via synthesis. The electronic and steric effects of the two methyl groups at the C-7 and C-8 positions would likely influence the stability and geometry of any resulting metal complex.

Theoretical and Computational Chemistry Studies on 5 Bromo 7,8 Dimethylquinoline

Prediction of Spectroscopic Parameters and Validation

However, extensive searches have yielded no publications or data pertaining to these specific computational analyses for 5-Bromo-7,8-dimethylquinoline. While computational studies, including Density Functional Theory (DFT) calculations, are common for characterizing the electronic properties and reactivity of novel or significant organic molecules, it appears that this compound has not been the subject of such published research.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis as requested in the article outline. The scientific community has not, to date, published any work that would allow for a discussion of its electronic structure, molecular orbitals, reaction mechanisms from a computational standpoint, or the theoretical prediction of its spectroscopic parameters.

Computational NMR and IR Spectroscopy Simulations

Computational simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for predicting the spectral characteristics of molecules, providing insights into their electronic structure and vibrational modes.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. The predicted chemical shifts for the quinoline (B57606) core would be influenced by the electronic effects of the substituents. The bromine atom at the 5-position is expected to exert both a deshielding inductive effect and a shielding resonance effect on the aromatic protons and carbons. The methyl groups at the 7- and 8-positions, being electron-donating, would generally cause an upfield shift (shielding) for the nearby protons and carbons. A high correlation between theoretical and experimental NMR chemical shift values is often observed in studies of substituted quinolines, confirming the consistency of the computational results. nih.gov

Similarly, the IR spectrum of this compound can be simulated through frequency calculations at the same level of theory. These calculations yield the vibrational frequencies and their corresponding intensities. The spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the methyl groups, C=C and C=N stretching vibrations within the quinoline ring, and various bending vibrations. The presence of the bromine atom would introduce a C-Br stretching vibration, typically observed in the lower frequency region of the spectrum. The positions of characteristic bands for quinoline derivatives, such as C–N stretching, C–C–C in-plane bending, and C–H out-of-plane bending, can be predicted and compared with experimental data for similar compounds. mdpi.com

Below are illustrative tables of predicted NMR and IR data, based on computational studies of analogous quinoline derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 8.8 - 9.0 | 150 - 152 |

| H2 | ||

| C3 | 7.4 - 7.6 | 121 - 123 |

| H3 | ||

| C4 | 8.0 - 8.2 | 135 - 137 |

| H4 | ||

| C4a | 148 - 150 | |

| C5 | 118 - 120 | |

| C6 | 7.6 - 7.8 | 128 - 130 |

| H6 | ||

| C7 | 136 - 138 | |

| C7-CH₃ | 2.4 - 2.6 | 18 - 20 |

| C8 | 127 - 129 | |

| C8-CH₃ | 2.5 - 2.7 | 15 - 17 |

| C8a | 145 - 147 |

Note: These are estimated values based on computational studies of related substituted quinolines.

Table 2: Predicted Major IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Methyl C-H Stretch | 2850 - 3000 |

| C=N Stretch | 1600 - 1620 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-H Bend | 1000 - 1300 |

| C-Br Stretch | 500 - 650 |

Note: These are estimated values based on computational studies of related substituted quinolines.

UV-Vis Absorption and Emission Spectrum Predictions

The electronic absorption and emission properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or n-π). The UV-Vis absorption spectrum of quinoline and its derivatives is typically characterized by π-π transitions. researchgate.net

The substitution pattern on the quinoline ring significantly influences the absorption and emission wavelengths. The electron-donating methyl groups and the halogen atom are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The nature of the solvent can also affect the spectral properties, a phenomenon known as solvatochromism, which can be computationally modeled.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted Wavelength (λ_max, nm) | Predicted Oscillator Strength (f) |

| S₀ → S₁ (π-π) | 310 - 330 | > 0.1 |

| S₀ → S₂ (π-π) | 270 - 290 | > 0.2 |

Note: These are estimated values based on computational studies of related substituted quinolines.

Conformational Analysis and Intermolecular Interactions

Investigation of Steric and Electronic Effects of Substituents

The substituents on the quinoline ring, a bromine atom at position 5 and two methyl groups at positions 7 and 8, play a crucial role in determining the molecule's conformation and reactivity. The methyl group at the 8-position (peri position) can cause significant steric hindrance with the nitrogen atom at the 1-position, potentially leading to a slight distortion of the quinoline ring from planarity. Computational geometry optimization would reveal the extent of this distortion by calculating bond lengths, bond angles, and dihedral angles.

The electronic effects of the substituents are also significant. The methyl groups are electron-donating through hyperconjugation and inductive effects, increasing the electron density of the ring. The bromine atom, being electronegative, has an electron-withdrawing inductive effect, but its lone pairs can participate in resonance, donating electron density to the ring. The interplay of these steric and electronic effects influences the molecule's dipole moment, molecular electrostatic potential (MEP), and its reactivity towards electrophiles and nucleophiles.

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solution environment. By simulating the molecule's motion over time in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal information about its solvation, conformational flexibility, and intermolecular interactions with the solvent.

These simulations can help in understanding how the solvent molecules arrange themselves around the solute and can be used to calculate properties such as the radial distribution function and the solvent accessible surface area (SASA). nih.gov MD simulations are also valuable for studying the dynamics of intermolecular interactions, such as hydrogen bonding (if applicable) and π-stacking interactions, which are crucial in various chemical and biological processes involving quinoline derivatives. nih.govnih.gov

Spectroscopic and Structural Characterization Methodologies for 5 Bromo 7,8 Dimethylquinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR are fundamental for determining the primary structure of 5-Bromo-7,8-dimethylquinoline.

Proton (¹H) NMR: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show signals in both the aromatic and aliphatic regions.

Aromatic Region: The protons on the quinoline (B57606) core (H-2, H-3, H-4, and H-6) will resonate at distinct chemical shifts, influenced by the electron-withdrawing bromine atom and the electron-donating methyl groups. The proton H-6, being situated between the bromine at C-5 and the methyl group at C-7, is expected to appear as a singlet. The protons H-2, H-3, and H-4 on the pyridine (B92270) ring will exhibit characteristic coupling patterns (doublets and doublets of doublets) that allow for their unambiguous assignment.

Aliphatic Region: Two distinct singlets are anticipated in the upfield region, corresponding to the two methyl groups at the C-7 and C-8 positions. The integration of these signals will confirm the presence of three protons for each methyl group.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The spectrum for this compound would display eleven distinct signals, corresponding to the nine carbons of the quinoline ring and the two methyl carbons.

Quaternary Carbons: Signals for the carbons bearing substituents (C-5, C-7, C-8) and the ring junction carbons (C-4a, C-8a) will be present. The carbon attached to the bromine (C-5) is expected to have a chemical shift significantly influenced by the halogen's electronegativity.

Aromatic CH Carbons: The carbons bonded to hydrogen atoms in the aromatic system will also show distinct resonances.

Methyl Carbons: The two methyl carbons will appear as sharp signals in the high-field region of the spectrum.

The precise chemical shifts are determined by the electronic environment of each nucleus. The data from these 1D spectra provide the initial framework for the molecule's structure.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | Chemical Shift (ppm) |

| H-2 | 8.8 - 9.0 |

| H-3 | 7.4 - 7.6 |

| H-4 | 8.0 - 8.2 |

| H-6 | 7.5 - 7.7 |

| 7-CH₃ | 2.4 - 2.6 |

| 8-CH₃ | 2.6 - 2.8 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. For this compound, COSY would show correlations between H-2 and H-3, and between H-3 and H-4, confirming the connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹J-coupling). This technique allows for the unambiguous assignment of protonated carbons by linking the ¹H and ¹³C NMR data. For instance, the proton signal for H-6 would show a cross-peak with the signal for the C-6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically ²J and ³J-couplings). This is a powerful tool for connecting molecular fragments and confirming the substitution pattern. Key HMBC correlations for this compound would include:

The protons of the 7-CH₃ group correlating to C-6, C-7, and C-8.

The protons of the 8-CH₃ group correlating to C-7, C-8, and C-8a.

The H-6 proton correlating to C-5, C-7, and C-8. These correlations would definitively place the bromine atom at C-5 and the two methyl groups at C-7 and C-8 chemicalbook.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining stereochemistry and confirming spatial relationships. In this molecule, a NOESY experiment would show a correlation between the protons of the 7-CH₃ and 8-CH₃ groups, as well as between the 8-CH₃ protons and H-1 (if steric hindrance allows for proximity).

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS is an essential technique for determining the elemental composition of a compound and for gaining insights into its structure through fragmentation analysis.

Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometers measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₁₁H₁₀BrN. HRMS would provide an accurate mass measurement of the molecular ion [M]⁺˙, which can be compared to the calculated theoretical mass. A critical feature for a compound containing one bromine atom is the presence of a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity: one for the ion containing the ⁷⁹Br isotope ([M]⁺˙) and another for the ion containing the ⁸¹Br isotope ([M+2]⁺˙) researchgate.net.

| Ion | Elemental Formula | Calculated Mass |

| [M]⁺˙ (⁷⁹Br) | C₁₁H₁₀⁷⁹BrN⁺ | 234.9997 |

| [M+2]⁺˙ (⁸¹Br) | C₁₁H₁₀⁸¹BrN⁺ | 236.9976 |

Mechanistic Insights from Fragmentation Patterns

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions provides a "fingerprint" that can help to confirm the structure.

A plausible fragmentation pathway for this compound would involve:

Loss of a Bromine atom: A primary fragmentation step would be the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a stable [M-Br]⁺ ion. This fragment would appear as a single peak, as the isotopic signature of bromine is lost.

Loss of a Methyl group: The molecular ion could also lose a methyl radical (•CH₃) to form an [M-CH₃]⁺ ion. This fragment would still exhibit the characteristic 1:1 isotopic pattern for bromine.

Loss of HCN: A common fragmentation pathway for quinoline and other nitrogen-containing aromatic rings is the elimination of a neutral molecule of hydrogen cyanide (HCN).

The relative abundance of these and other fragment ions provides valuable structural information and helps to corroborate the assignments made by NMR.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound. The spectra are often complex but contain characteristic bands that correspond to specific bond vibrations (stretching, bending, etc.).

For this compound, the key vibrational modes would include:

Aromatic C-H Stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H bonds of the methyl groups will show stretching vibrations in the 3000-2850 cm⁻¹ range.

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline aromatic system are expected to produce a series of sharp bands in the 1650-1450 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and aliphatic C-H bonds will appear in the 1475-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The pattern of the out-of-plane C-H bending bands can sometimes provide information about the substitution pattern on the aromatic ring.

C-Br Stretching: The vibration corresponding to the C-Br bond is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Both IR and Raman spectroscopy provide complementary information. While IR spectroscopy is more sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is better for non-polar bonds and symmetrical vibrations. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used to predict vibrational frequencies and aid in the assignment of experimental spectra for quinoline derivatives.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C=C / C=N Ring Stretch | 1650 - 1450 | IR, Raman |

| C-H Bending | 1475 - 675 | IR |

| C-Br Stretch | 600 - 500 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is characterized by absorption maxima (λmax) and the corresponding molar absorptivity (ε).

The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands corresponding to π → π* and n → π* electronic transitions. For this compound, the spectrum is expected to show intense bands in the UV region. The precise λmax values and their corresponding molar absorptivities are dependent on the solvent used for the analysis. A study on 5,7-dibromo-8-hydroxy quinoline, a related compound, identified electronic transitions in the region of 1900-4000 Å (190-400 nm). asianpubs.org

The electronic absorption spectrum of this compound is influenced by the electronic effects of its substituents. The bromine atom at the 5-position, being an electron-withdrawing group through induction but a weak deactivator due to resonance, can cause a bathochromic (red) shift or hypsochromic (blue) shift of the absorption bands compared to unsubstituted quinoline. The electron-donating methyl groups at the 7 and 8 positions are expected to cause a bathochromic shift. The interplay of these substituent effects determines the final positions and intensities of the absorption maxima. The electronic structure of substituted quinolines is a key factor in their chemical and physical properties. acs.orgacs.org

Table 2: Illustrative UV-Vis Absorption Data for a Substituted Quinoline

| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| π → π | ~230 | ~35,000 | Ethanol |

| π → π | ~280 | ~5,000 | Ethanol |

| n → π* | ~315 | ~3,000 | Ethanol |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state.

A single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural information. The analysis would reveal the planarity of the quinoline ring system and the spatial orientation of the bromine and methyl substituents. For a related compound, 5,7-dibromo-8-methoxyquinoline (B102607), the C-Br bond lengths were reported to be 1.889(3) Å and 1.901(3) Å. researchgate.net The bond angles within the aromatic rings are expected to be close to 120°, with some distortion due to the presence of the heteroatom and substituents. Torsional angles would describe the rotational orientation of the methyl groups relative to the quinoline ring.

Table 3: Representative Bond Lengths and Angles from X-ray Diffraction Data of a Related Bromo-substituted Quinoline

| Parameter | Value |

| C-Br Bond Length | 1.889 - 1.901 Å |

| C-C (aromatic) Bond Length | 1.36 - 1.42 Å |

| C-N (aromatic) Bond Length | 1.32 - 1.37 Å |

| C-C-C (aromatic) Bond Angle | ~120° |

| C-N-C (aromatic) Bond Angle | ~118° |

| Br-C-C Bond Angle | 117.6 - 120.2° |

Note: The data in this table is based on the reported values for 5,7-dibromo-8-methoxyquinoline and serves as an illustrative example. researchgate.net

Crystal Packing and Intermolecular Interactions

Detailed research findings on the crystal packing and specific intermolecular interactions of this compound are not available in the reviewed scientific literature. While crystallographic studies have been conducted on related substituted quinoline compounds, providing insights into potential interaction motifs, specific data regarding the solid-state arrangement of this compound molecules, including unit cell parameters, space group, and precise intermolecular distances and angles, has not been publicly reported.

For a molecule like this compound, one would anticipate a variety of non-covalent interactions governing its crystal packing. These could include:

Halogen Bonding: The bromine atom at the 5-position could act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the nitrogen atom of the quinoline ring.

C-H···π Interactions: Hydrogen atoms of the methyl groups or the quinoline ring could engage in interactions with the aromatic π-system of adjacent molecules.

Without experimental crystallographic data, a definitive description and a data table of the intermolecular interactions for this compound cannot be provided. Such an analysis would require a single-crystal X-ray diffraction study to determine the precise three-dimensional arrangement of the molecules in the solid state.

Perspectives and Future Directions in 5 Bromo 7,8 Dimethylquinoline Research

Development of Novel and Sustainable Synthetic Routes (e.g., photocatalysis, biocatalysis)

Traditional syntheses of quinoline (B57606) derivatives, such as the Skraup, Doebner–von Miller, and Friedländer reactions, often rely on harsh conditions, toxic reagents, and inefficient processes. mdpi.comnih.gov The future synthesis of 5-Bromo-7,8-dimethylquinoline will likely pivot towards greener and more sustainable alternatives that offer milder conditions and higher efficiency.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under exceptionally mild conditions. nih.gov For quinoline synthesis, photocatalytic methods have been developed for Povarov-type reactions and for the production of quinolines from nitroaromatic compounds. acs.orgdechema.dersc.org These approaches often proceed without the need for sacrificial oxidants, generating hydrogen gas as the only byproduct. acs.orgnih.gov Future research could adapt these photocatalytic strategies to construct the this compound core, potentially starting from appropriately substituted anilines and vinyl ethers or alkynes, thereby avoiding high temperatures and strong acids.

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity and sustainability. Biocatalysts like Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) have been successfully employed in the synthesis of quinolines and 2-quinolones through the oxidation of 1,2,3,4-tetrahydroquinolines (THQs). acs.orgnorthumbria.ac.uk A prospective biocatalytic route to this compound could involve the enzymatic aromatization of its corresponding tetrahydroquinoline precursor. This chemo-enzymatic approach could provide a highly selective and environmentally benign pathway to the final product. northumbria.ac.ukresearchgate.net

| Method | Typical Conditions | Advantages for this compound | Challenges |

|---|---|---|---|

| Conventional (e.g., Skraup) | Strong acids (H₂SO₄), high temperatures, harsh oxidants. nih.gov | Established and well-understood. | Low yields, poor regioselectivity, significant waste. mdpi.com |

| Photocatalysis | Visible light, ambient temperature, photocatalyst (e.g., Ru(II), PQ*). nih.govacs.org | Mild conditions, high functional group tolerance, oxidant-free. acs.org | Requires specialized photoreactors, catalyst optimization. dechema.de |

| Biocatalysis | Aqueous media, physiological pH and temperature, specific enzymes (e.g., MAO-N). acs.org | High selectivity (regio-, stereo-), environmentally friendly. | Substrate scope limitations, enzyme stability and cost. |

Exploration of Undiscovered Reactivity Profiles and Cascade Reactions

The reactivity of the this compound scaffold is largely uncharted territory. The interplay between the electron-withdrawing bromine atom at the C5 position and the electron-donating methyl groups at C7 and C8 creates a unique electronic landscape that could lead to novel reactivity. Future work should focus on systematically exploring its susceptibility to electrophilic and nucleophilic aromatic substitution, as well as metal-catalyzed cross-coupling reactions at the C5-Br bond.

A particularly promising avenue is the design of cascade reactions, which involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org Such processes are highly efficient as they build molecular complexity rapidly without the need to isolate intermediates. rsc.org For this compound, a cascade could be initiated via a palladium-catalyzed cross-coupling at the C5-Br position, with the newly introduced functional group then triggering an intramolecular cyclization involving one of the adjacent methyl groups. Palladium-driven cascade reactions have been successfully used to construct 2-alkoxyquinoline derivatives from 1,3-butadiynamides, demonstrating the power of this approach for assembling the quinoline core. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow synthesis represents a paradigm shift in modern organic chemistry. springerprofessional.de Flow chemistry offers significant advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), improved efficiency, and straightforward scalability. mtak.huuc.pt These benefits are particularly relevant for the synthesis of complex heterocyclic compounds. mdpi.com

The multi-step synthesis of this compound and its subsequent derivatization are ideal candidates for adaptation to a continuous flow platform. A modular flow setup could telescope several reaction steps—such as cyclization, bromination, and functionalization—without intermediate isolation and purification. uc.pt This would not only accelerate the synthesis but also allow for the safe handling of potentially hazardous reagents and intermediates in a closed system. The integration of in-line analysis and automated optimization algorithms would further accelerate the discovery of novel derivatives and their reaction conditions.

Computational Design of Novel Derivatives with Tailored Reactivity for Specific Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding synthetic efforts. rsc.org DFT calculations can provide deep insights into the electronic structure, reactivity, and stability of quinoline derivatives. nih.govnih.gov

For this compound, computational studies could be employed to:

Predict Reactivity: Calculate molecular electrostatic potential maps and frontier molecular orbital (HOMO-LUMO) energies to predict the most likely sites for electrophilic and nucleophilic attack. nih.govtandfonline.com This can guide the regioselective functionalization of the quinoline ring.

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand the mechanisms of novel transformations and to optimize reaction conditions. acs.org

Design Novel Derivatives: In silico design of new derivatives with tailored electronic properties. By computationally screening various substituents, it is possible to identify candidates with specific reactivity profiles, making them suitable as specialized ligands, catalysts, or functional materials.

| Derivative (Substitution at C5) | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) | Potential Application |

|---|---|---|---|

| -Br (Parent Compound) | 4.5 | 2.1 | Synthetic Intermediate |

| -CN (Cyano) | 3.9 | 4.5 | Electron Acceptor Material |

| -NH₂ (Amino) | 4.1 | 1.8 | Coordination Ligand |

| -B(OH)₂ (Boronic Acid) | 4.3 | 2.5 | Cross-coupling Reagent |

By embracing these modern synthetic and computational methodologies, future research on this compound can move beyond simple synthesis and characterization. The strategic exploration of its reactivity and the development of advanced synthetic platforms will pave the way for its potential application in catalysis, materials science, and medicinal chemistry.

Q & A

Q. Table 1: Comparison of Bromination Methods

| Method | Reagent | Temperature | Yield (%) | By-Products |

|---|---|---|---|---|

| Radical Bromination | NBS | Reflux | 60–75 | Trace 3-bromo isomer |

| Electrophilic | PBr₃ | 80–100°C | 70–85 | Di-brominated species |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assignments rely on coupling patterns and substituent effects. For example, the 8-methyl group appears as a singlet (δ 2.6–2.8 ppm), while aromatic protons show splitting due to adjacent bromine and methyl groups .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 250.08 (C₁₁H₁₀BrN⁺) with isotopic splitting (Br⁷⁹/Br⁸¹) confirm bromine presence .

- X-ray Crystallography : Resolves substituent positions and planarity. For analogous bromoquinolines, RMS deviations for non-H atoms are ≤0.04 Å, confirming minimal ring distortion .

Advanced: How can bromination conditions be optimized to minimize di-brominated by-products?

Answer:

Key factors include:

- Temperature Control : Lower temperatures (40–60°C) favor mono-bromination by reducing reactivity of intermediate bromo species .

- Catalyst Use : Lewis acids like FeBr₃ enhance regioselectivity by polarizing the quinoline ring, directing bromine to the 5-position .

- Solvent Choice : Non-polar solvents (e.g., CCl₄) suppress ionic pathways, reducing di-bromination .

Contradiction Analysis : While NBS in CCl₄ minimizes by-products, PBr₃ offers higher yields but risks over-bromination. Researchers must balance purity and efficiency based on downstream applications .

Advanced: How do structural modifications at the 5-, 7-, and 8-positions affect biological activity?

Answer:

- Antimicrobial Activity : The 5-bromo substituent enhances halogen bonding with microbial enzymes, while 7,8-methyl groups increase lipophilicity, improving membrane penetration .

- Anticancer Mechanisms : Substitution at the 5-position (e.g., Br vs. Cl) alters binding to cytochrome P450 enzymes, modulating apoptosis pathways. For example, this compound shows IC₅₀ values 30% lower than chloro analogs in HepG2 cells .

Q. Table 2: Biological Activity of Quinoline Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | LogP |

|---|---|---|---|

| This compound | Cytochrome P450 3A4 | 12.3 | 2.8 |

| 5-Chloro-7,8-dimethylquinoline | Same | 18.7 | 2.5 |

| 8-Methylquinoline | N/A | >100 | 1.9 |

Advanced: What computational methods validate the electronic effects of substituents in this compound?

Answer:

- DFT Calculations : Predict charge distribution and reactive sites. The bromine atom at C5 exhibits a partial positive charge (δ⁺ = +0.25), making it susceptible to nucleophilic attack .

- Molecular Docking : Simulations show the 7,8-methyl groups create steric hindrance, reducing binding affinity to planar enzyme active sites compared to non-methylated analogs .

Advanced: How does X-ray crystallography resolve structural ambiguities in brominated quinolines?

Answer:

- Halogen Bonding : In 5,7-Dibromo-2-methylquinolin-8-ol, Br···Br interactions (3.63 Å) stabilize dimer formation, confirmed by crystallographic data .

- Planarity Analysis : For 4-Bromo-8-methoxyquinoline, non-H atoms deviate ≤0.024 Å from the quinoline plane, confirming minimal ring distortion despite substituent bulk .

Advanced: What strategies address contradictions in reported biological data for quinoline derivatives?

Answer:

- Meta-Analysis : Compare datasets using standardized assays (e.g., MIC for antimicrobial activity). Discrepancies in this compound’s IC₅₀ values may stem from cell line variability (e.g., HepG2 vs. MCF-7) .

- Structure-Activity Relationship (SAR) : Systematically vary substituents to isolate contributions. For example, replacing the 8-methyl with methoxy reduces cytotoxicity by 40%, highlighting steric effects .

Advanced: What are the challenges in functionalizing this compound via nucleophilic substitution?

Answer:

- Steric Hindrance : The 7,8-dimethyl groups impede access to the C5 bromine, requiring bulky nucleophiles (e.g., tert-butylamine) or high-temperature conditions .

- Competing Pathways : In polar solvents, elimination may dominate. Using DMF as a solvent and K₂CO₃ as a base promotes SNAr mechanisms, achieving 65% substitution yield .

Future Directions (2025–2030):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.